N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-10-16(24-11-12)17(21)18-8-9-19-14-4-2-3-5-15(14)20(13-6-7-13)25(19,22)23/h2-5,10-11,13H,6-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFBHOIXTQVXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a unique structure that may contribute to its interactions with biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 389.47 g/mol. Its structural characteristics include a benzothiadiazole moiety and a thiophene carboxamide group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or inhibition of cell proliferation.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. The presence of the benzothiadiazole ring is often linked to enhanced interaction with microbial targets.
Case Studies and Research Findings
A review of available literature reveals several studies that provide insight into the biological activity of related compounds:
-
Anticancer Studies :
- A study published in Cancer Research indicated that benzothiadiazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity could be crucial for developing targeted cancer therapies .
- Another investigation highlighted the ability of these compounds to inhibit key signaling pathways involved in tumor growth and metastasis .
-
Antimicrobial Studies :
- In vitro evaluations showed that benzothiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
- A report on antifungal activity indicated that these compounds could disrupt fungal cell membranes, leading to cell death .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds with similar structural features to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies: Research has shown that derivatives of benzothiadiazole can induce apoptosis in cancer cells. This suggests that our compound may have similar anticancer properties and warrants further investigation into its mechanisms of action and efficacy against specific cancer types .
Anti-inflammatory Properties
Compounds related to this structure have also demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide could be explored for therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of benzothiadiazole derivatives on cancer cell lines and found that these compounds could significantly reduce cell viability. The study highlighted the potential for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide as a promising candidate for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research on structurally similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-methylthiophene-2-carboxamide may possess similar anti-inflammatory properties and could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several carboxamide derivatives and heterocyclic systems documented in the literature. Below is a detailed comparison:
Structural Analogues from
The following compounds exhibit partial structural overlap with the target molecule:
Key Differences:
- Core Heterocycle: The target compound’s benzothiadiazole core differs from benzodiazole (, Compound 2) or thiazole (, Compound 5) systems.
- Substituent Effects: The cyclopropyl group in the target compound may improve pharmacokinetic properties (e.g., reduced oxidative metabolism) compared to the cyclobutane in Compound 5 .
- Thiophene vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
